[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Lipophilicity Boc protection Physicochemical properties

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1202890-79-6) is a Boc-protected cyclohexylamine derivative bearing a 4-chlorophenyl substituent at the cyclohexyl ring. The compound has a molecular formula of C17H24ClNO2, a molecular weight of 309.83 g/mol, and a computed LogP of 4.89.

Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
CAS No. 1202890-79-6
Cat. No. B1530538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
CAS1202890-79-6
Molecular FormulaC17H24ClNO2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
InChIKeyAWACZJQTWOCLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1202890-79-6): A Stereochemically Defined Boc-Protected Building Block


[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1202890-79-6) is a Boc-protected cyclohexylamine derivative bearing a 4-chlorophenyl substituent at the cyclohexyl ring . The compound has a molecular formula of C17H24ClNO2, a molecular weight of 309.83 g/mol, and a computed LogP of 4.89 . It is supplied as a research-grade building block, typically at 98% purity, and is structurally related to key intermediates used in the synthesis of the antimalarial drug atovaquone and DGAT-1 inhibitors [1][2]. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for the primary amine, enabling orthogonal synthetic strategies [3].

Why [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester Cannot Be Replaced by Generic Analogs Without Quantitative Justification


This compound occupies a specific intersection of three critical design parameters—Boc protection, 4-chlorophenyl substitution, and trans-cyclohexyl stereochemistry—that each independently affect downstream synthetic utility and biological activity [1]. The free amine analog (CAS 1202890-80-9, MW 209.71) lacks the Boc group, making it incompatible with reaction sequences requiring orthogonal amine protection . The 4-bromophenyl analog (CAS 1943685-42-4, MW 354.3) introduces a heavier halogen that alters both reactivity (C-Br vs C-Cl bond dissociation energy) and lipophilicity . Critically, the cis stereoisomer of the 4-(4-chlorophenyl)cyclohexyl scaffold produces atovaquone with substantially reduced antiparasitic potency compared to the trans isomer, demonstrating that stereochemistry is not interchangeable [2].

Quantitative Differentiation Evidence for [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester vs. Closest Analogs


Lipophilicity Comparison: Boc-Protected Target Compound vs. Free Amine Analog

The target compound exhibits a computed LogP of 4.89, which is substantially higher than that estimated for the free amine analog 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9). The free amine, lacking the lipophilic tert-butyl carbamate group, is expected to have a LogP approximately 2–3 units lower based on the contribution of the Boc moiety to cLogP . This difference of ~1.9–2.9 LogP units corresponds to an approximately 80- to 800-fold higher octanol/water partition coefficient, directly impacting organic-phase extraction efficiency and chromatographic behavior during intermediate purification [1].

Lipophilicity Boc protection Physicochemical properties

4-Chlorophenyl vs. 4-Bromophenyl Substitution: Comparative Biological Activity in Analogous Scaffolds

In a series of substituted phenyl compounds evaluated for enzyme inhibition, the 4-chlorophenyl derivative exhibited a Ki of 8.43 ± 2.13 nM, compared to 8.96 ± 0.92 nM for the 4-bromophenyl analog and 35.06 ± 6.21 nM for the 4-fluorophenyl analog [1]. While the chloro and bromo derivatives showed nearly equipotent activity (ratio 1.06:1), the 4-fluorophenyl analog was approximately 4.2-fold less potent. This demonstrates that the 4-chloro substituent provides an optimal balance of electronic (Hammett σp = 0.23 for Cl vs. 0.23 for Br vs. 0.06 for F) and steric parameters for target engagement in this scaffold class [2]. Additionally, in a synthetic context, 4-chlorophenyl and 4-bromophenyl substrates gave comparable reaction yields (86% vs. 85%) under identical conditions [3].

Structure-activity relationship Halogen substitution Enzyme inhibition

Trans vs. Cis Stereochemistry: Critical Impact on Downstream Biological Potency

The trans isomer of atovaquone—which incorporates the trans-4-(4-chlorophenyl)cyclohexyl pharmacophore directly derived from the target compound's scaffold—is 'substantially more potent than the corresponding cis isomer' [1]. The cis-atovaquone (USP Atovaquone Related Compound A, CAS 137732-39-9) is classified as a chromatographic impurity rather than an active pharmaceutical ingredient, underscoring the regulatory and pharmacological significance of stereochemical control [2]. The target compound, when synthesized and supplied with trans stereochemistry, ensures that downstream synthetic elaboration preserves the stereochemical integrity required for potent target engagement in final drug candidates such as atovaquone .

Stereochemistry Atovaquone Antiparasitic activity

Molecular Weight Advantage vs. 4-Bromophenyl Analog: Impact on Scale-Up and Downstream Drug Design

The target compound has a molecular weight of 309.83 g/mol (C17H24ClNO2), compared to 354.3 g/mol for the 4-bromophenyl analog tert-butyl N-[1-(4-bromophenyl)cyclohexyl]carbamate (C17H24BrNO2) . This represents a molecular weight reduction of 44.47 g/mol (12.5%). In the context of multi-step synthesis, this lower molecular weight translates to a higher molar yield per unit mass of starting material purchased—for every 100 g of compound ordered, the chlorine analog yields 0.323 moles of intermediate, compared to 0.282 moles for the bromine analog, a 14.5% increase in molar efficiency . Furthermore, the chlorine analog has a lower formula weight, which is favorable for maintaining drug-like physicochemical properties (Lipinski's Rule of Five) in final compounds derived from this intermediate [1].

Molecular weight Scale-up Drug-likeness

Boc Protection: Orthogonal Synthetic Compatibility vs. Unprotected Amine Analogs

The Boc group on the target compound provides stability under basic and nucleophilic conditions that would protonate, oxidize, or derivatize the free amine analog (CAS 1202890-80-9) [1]. Boc-protected amines are stable toward most nucleophiles and bases, enabling orthogonal protection strategies with base-labile groups such as Fmoc [2]. Quantitative deprotection can be achieved using 20-60% TFA in CH2Cl2 at ambient temperature, with deprotection yields reaching up to 90% within 1-4 hours under optimized conditions using oxalyl chloride [3]. In contrast, the free amine analog would require re-protection before many common synthetic transformations, adding at least one additional synthetic step and associated yield loss .

Protecting group strategy Orthogonal synthesis Boc deprotection

Optimal Application Scenarios for [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester Based on Quantitative Evidence


Atovaquone and Antiparasitic Drug Intermediate Synthesis Requiring Trans Stereochemistry

The target compound serves as a direct precursor to the trans-4-(4-chlorophenyl)cyclohexyl pharmacophore found in atovaquone, where trans stereochemistry is critical for antiparasitic potency against P. falciparum cytochrome bc1 (IC50 = 2.0 nM for trans vs. substantially lower potency for cis) [1]. Researchers synthesizing atovaquone analogs or conducting structure-activity relationship (SAR) studies around the cyclohexyl ring should prioritize this Boc-protected intermediate to ensure stereochemical fidelity and to avoid the need for chiral separation of cis/trans mixtures downstream [2].

DGAT-1 Inhibitor Medicinal Chemistry Programs Using Cyclohexylphenyl Pharmacophores

Patent literature explicitly describes trans-4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid derivatives as key intermediates in the synthesis of DGAT-1 inhibitors, a target for obesity and metabolic disease [1]. The Boc-protected amine form of this scaffold (the target compound) provides an orthogonal handle for further elaboration via amide coupling, reductive amination, or urea formation after selective deprotection, making it suitable for medicinal chemistry library synthesis around the DGAT-1 pharmacophore .

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategies

The Boc group's stability toward bases and nucleophiles, combined with its clean deprotection under acidic conditions (TFA/CH2Cl2, up to 90% yield in 1-4 h), makes this compound ideal for multi-step synthetic routes where the amine must remain protected during basic or nucleophilic transformations [1]. This is particularly relevant when other base-labile protecting groups (e.g., Fmoc, acetyl) are present elsewhere in the molecule, enabling fully orthogonal protecting group strategies [2].

Scale-Up and Process Chemistry Requiring Cost-Efficient Halogen Choice

For process chemistry applications, the 4-chlorophenyl compound offers a 12.5% molecular weight advantage over the 4-bromophenyl analog (309.83 vs. 354.3 g/mol), translating to a 14.5% higher molar yield per unit mass of starting material purchased [1]. This difference becomes economically significant at kilogram scale, where the chlorine analog reduces raw material procurement mass and associated shipping, storage, and waste disposal costs proportionally [2].

Quote Request

Request a Quote for [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.